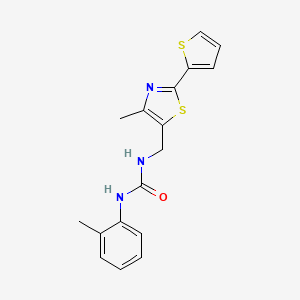

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea, also known as MTMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTMU is a member of the urea family of compounds and has been shown to possess a range of interesting biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Organocatalysis Applications

Research on non-racemic atropisomeric (thio)ureas, including derivatives of thiophene-related compounds, has explored their use as neutral enantioselective anion receptors for amino-acid derivatives. These studies highlight the influence of urea and thiourea groups on binding constants and enantioselectivities, offering insights into their potential organocatalytic applications and the underlying mechanisms influencing their reactivity and selectivity (Roussel et al., 2006).

Synthesis Methods

Advancements in synthetic methodologies have been reported, including efficient approaches to synthesize thiadiazol-2-yl urea derivatives under microwave irradiation. This development showcases a convenient pathway for preparing structurally diverse urea derivatives, potentially expanding the toolkit for chemical synthesis and drug discovery efforts (Li & Chen, 2008).

Medicinal Chemistry

Studies have also focused on the medicinal applications of urea derivatives, such as their role as acetylcholinesterase inhibitors. These investigations have aimed at optimizing pharmacophoric elements to enhance inhibitory activities, thereby contributing to the development of new therapeutic agents (Vidaluc et al., 1995). Similarly, research on unsymmetrical 1,3-disubstituted ureas has explored their enzyme inhibition and anticancer properties, further illustrating the potential of urea derivatives in drug development (Mustafa, Perveen, & Khan, 2014).

Materials Science

In the realm of materials science, the study of anion effects on the rheology, morphology, and gelation of low molecular weight salt hydrogelators based on urea derivatives reveals the tunability of physical properties through chemical design. This research underscores the versatility of urea compounds in creating functional materials with specific mechanical and structural characteristics (Lloyd & Steed, 2011).

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c1-11-6-3-4-7-13(11)20-17(21)18-10-15-12(2)19-16(23-15)14-8-5-9-22-14/h3-9H,10H2,1-2H3,(H2,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLAEDIJNWRNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2720154.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720160.png)

![3-[[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2720166.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2720169.png)

![4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2720173.png)